(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one
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Overview
Description
(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one is a complex organic compound featuring a cyclopentanone ring substituted with a pyridinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one typically involves multi-step organic reactions. One common approach is the alkylation of a cyclopentanone derivative with a pyridinyl-substituted alkyl halide under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The pyridinyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclopentanone ring provides structural rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone derivatives: Compounds with similar cyclopentanone structures but different substituents.
Pyridinyl-substituted ketones: Molecules featuring a pyridinyl group attached to a ketone.
Uniqueness
(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one is unique due to the combination of its cyclopentanone ring and pyridinyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
CAS No. |
740816-33-5 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(2-oxo-2-pyridin-4-ylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO2/c1-13(6-2-3-12(13)16)9-11(15)10-4-7-14-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3/t13-/m0/s1 |
InChI Key |
LYWRBGBKBUAYAV-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@]1(CCCC1=O)CC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1(CCCC1=O)CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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